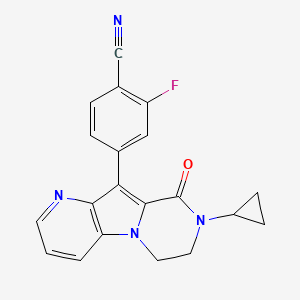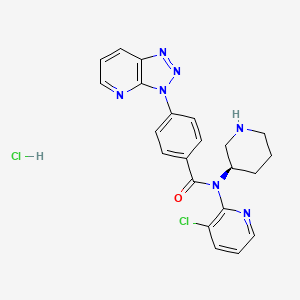![molecular formula C18H21FN2O6S B610046 (2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide CAS No. 1312473-63-4](/img/structure/B610046.png)
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide
Übersicht
Beschreibung
PF-5081090 is a potent inhibitor of LpxC, a metalloenzyme required for the synthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. The IC50 for enzyme inhibition is 1.1 nM and the minimal inhibitory concentration (MIC) for inhibiting growth of Pseudomonas aeruginosa growth is 0.008 mg/mL.
Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Radioligands
- This compound is explored as a fluorinated MMP inhibitor, potentially useful in PET imaging for detecting upregulated and activated matrix metalloproteinases (MMPs) in various pathological processes. The study describes the synthesis of these inhibitors and their efficacy in vitro, showcasing high MMP inhibition potencies (Wagner et al., 2007).
Radioligands for Imaging Receptors
- The compound has been studied as a precursor for radiolabeled ligands, like [(11)C] KR31173, which are used for imaging specific receptors in mice, providing insights into receptor function and distribution in various organs (Mathews et al., 2004).
Characterization of Related Substances in Drug Metabolism
- Research includes the identification and characterization of related substances found in the drug metabolism process. Techniques like NMR, FT-IR, and HRMS are employed for this purpose, providing detailed insights into the chemical structures and potential impurities in pharmaceutical compounds (Jayachandra et al., 2018).
Anticonvulsant Activity Studies
- Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. This includes testing against picrotoxin-induced convulsion, where certain compounds demonstrated significant effects in abolishing convulsive phases (Farag et al., 2012).
Study of Receptor Antagonists
- Research has explored its derivatives for their potential as CCR2 receptor antagonists, indicating its relevance in the study of chemokine receptors. The studies focus on binding affinity, selectivity, and pharmacokinetic properties for in vivo evaluation (Butora et al., 2006).
Binge Eating and Orexin Receptor Mechanisms
- Compounds related to this chemical structure have been evaluated for their role in modulating orexin receptors and their effects on compulsive food consumption and binge eating behaviors in animal models. This research contributes to understanding neural mechanisms underlying compulsive behaviors (Piccoli et al., 2012).
Bioactivity Evaluation for Antimicrobial and Antioxidant Activities
- Some derivatives have been synthesized and screened for their antimicrobial, antifungal, and antioxidant activities. This research is significant in the development of new compounds with potential therapeutic applications (Subramanyam et al., 2017).
Degradation Studies in Agricultural Context
- The compound's degradation and metabolism have been studied in agricultural contexts, specifically in flooded soil conditions. Such research is vital for understanding the environmental impact and breakdown mechanisms of herbicides (Kim et al., 2003).
Drug Metabolism Studies
- Its application extends to drug metabolism studies, where biocatalytic systems are used to produce mammalian metabolites of related compounds, aiding in understanding drug behavior in living systems (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUWHWBCMGQLU-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719182 | |
| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | |
CAS RN |
1312473-63-4 | |
| Record name | (2R)-4-[4-(2-Fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-(methanesulfonyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



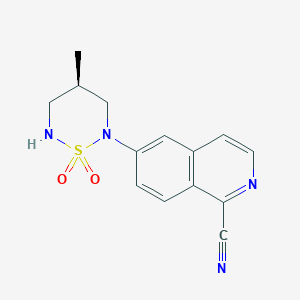
![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
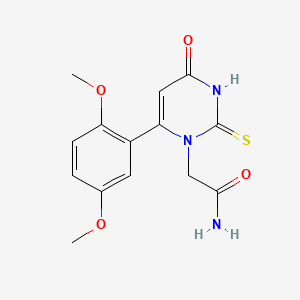
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)
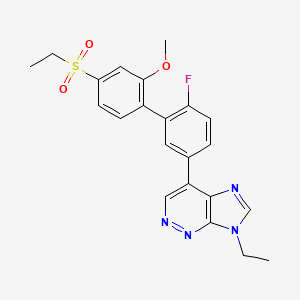
![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)
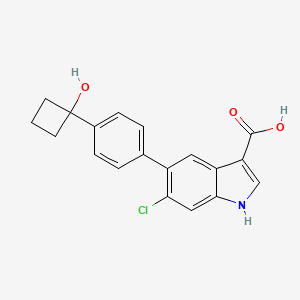
![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
